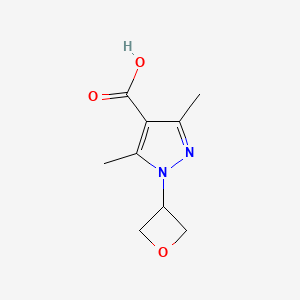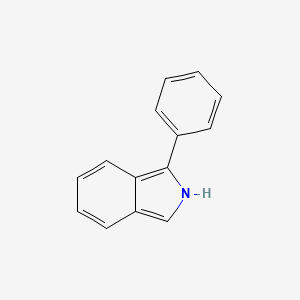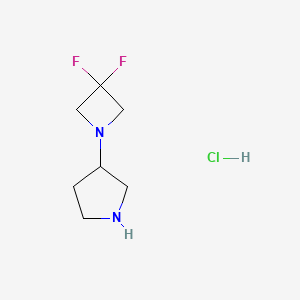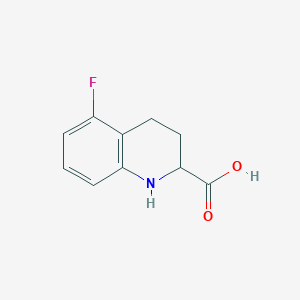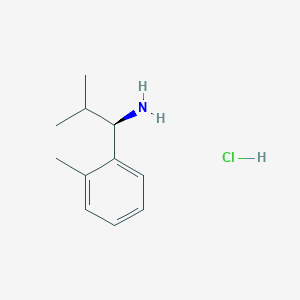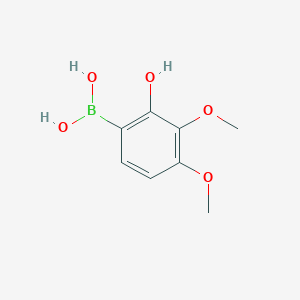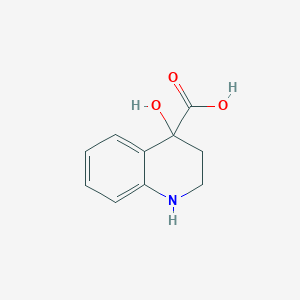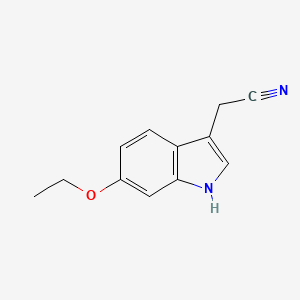
2-(6-Ethoxy-1H-indol-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Ethoxy-1H-indol-3-yl)acetonitrile is a chemical compound with the molecular formula C12H12N2O. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties. This compound is characterized by an indole ring substituted with an ethoxy group at the 6-position and an acetonitrile group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxy-1H-indol-3-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-ethoxyindole and acetonitrile.
Reaction Conditions: The reaction is usually carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide.
Procedure: The 6-ethoxyindole is reacted with acetonitrile in the presence of the base, leading to the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Large-Scale Reactors: Use of large-scale reactors to handle bulk quantities of reactants.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Rigorous quality control measures to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethoxy-1H-indol-3-yl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
2-(6-Ethoxy-1H-indol-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(6-Ethoxy-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxy-1H-indol-3-yl)acetonitrile: Similar structure with a methoxy group instead of an ethoxy group.
2-(6-Chloro-1H-indol-3-yl)acetonitrile: Similar structure with a chloro group instead of an ethoxy group.
Uniqueness
2-(6-Ethoxy-1H-indol-3-yl)acetonitrile is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. The ethoxy group may enhance its solubility and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(6-ethoxy-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2O/c1-2-15-10-3-4-11-9(5-6-13)8-14-12(11)7-10/h3-4,7-8,14H,2,5H2,1H3 |
InChI Key |
LFADKWXAVXTZGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CN2)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
![2-Ethyl-1H-naphtho[1,2-d]imidazole](/img/structure/B11902366.png)
